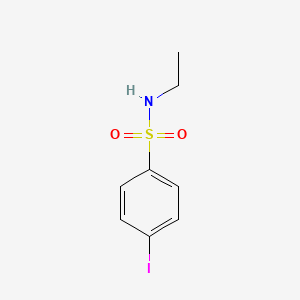
N-ethyl-4-iodobenzene-1-sulfonamide
Übersicht
Beschreibung
“N-ethyl-4-iodobenzene-1-sulfonamide” is a chemical compound with the molecular formula C8H10INO2S and a molecular weight of 311.14 g/mol . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of sulfonamides, such as “N-ethyl-4-iodobenzene-1-sulfonamide”, can be carried out using an indirect method that avoids contamination of the product and eliminates the need for purification . A specific synthesis route for “N-ethyl-4-iodobenzene-1-sulfonamide” involves the reaction of N-ethyl-4-iodo-benzenesulfonamide with 4-methoxybenzyl mercaptan in the presence of copper (I) iodide and potassium carbonate at 80°C for 16 hours .Molecular Structure Analysis
The molecular structure of “N-ethyl-4-iodobenzene-1-sulfonamide” can be analyzed using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .Chemical Reactions Analysis
Sulfonamides, including “N-ethyl-4-iodobenzene-1-sulfonamide”, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
N-ethyl-4-iodobenzene-1-sulfonamide (abbreviated as EIBS) serves as a versatile building block in synthetic chemistry. Its synthesis involves introducing an ethyl group at the para position of iodobenzene, followed by sulfonation. Researchers have developed various synthetic routes to access EIBS, allowing for modifications at different points of diversity . The compound’s reactivity lies in its ability to undergo nucleophilic substitution reactions, making it valuable for constructing complex organic molecules.
Alkyl Transfer Reagents
EIBS derivatives serve as alkyl transfer reagents. Under acidic conditions, they transfer alkyl groups to acids, alcohols, and phenols. This reactivity allows for functional group transformations in organic synthesis. However, researchers must consider the compound’s acid sensitivity and susceptibility to elevated temperatures .
Wirkmechanismus
Target of Action
N-ethyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
Sulfonamides, including N-ethyl-4-iodobenzene-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by N-ethyl-4-iodobenzene-1-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As folic acid is necessary for the synthesis of nucleic acids, this deficiency hampers bacterial replication .
Pharmacokinetics
Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of N-ethyl-4-iodobenzene-1-sulfonamide’s action is the inhibition of bacterial replication. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleic acids they need to replicate . This can lead to the death of the bacteria or halt their growth, depending on whether they are bactericidal or bacteriostatic .
Action Environment
The efficacy and stability of N-ethyl-4-iodobenzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria
Eigenschaften
IUPAC Name |
N-ethyl-4-iodobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPJACKSCMEKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-iodobenzene-1-sulfonamide | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole](/img/structure/B2804382.png)
![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)

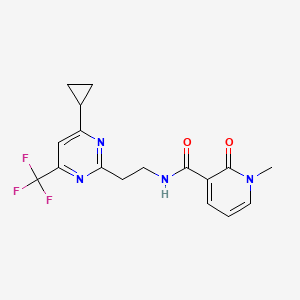
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)
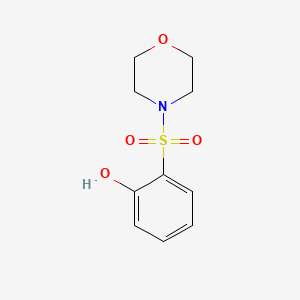

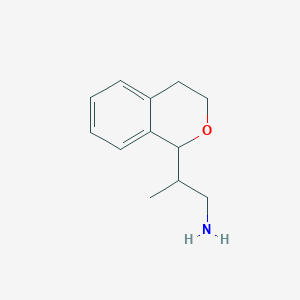
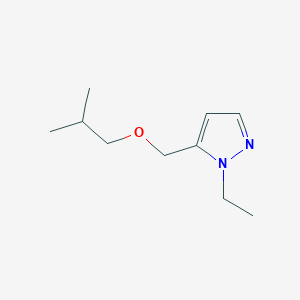
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)
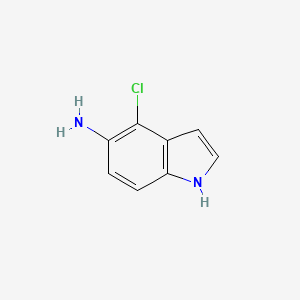

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)